molecular formula C8H12N4O B11911309 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 102077-48-5

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B11911309
CAS No.: 102077-48-5
M. Wt: 180.21 g/mol
InChI Key: MKWLSOULKFHRCB-UHFFFAOYSA-N
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Description

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a tetrahydroquinazoline derivative serving as a key scaffold in medicinal chemistry and drug discovery. This compound is of significant research interest as a synthetic precursor for developing non-classical inhibitors of dihydrofolate reductase (DHFR), a critical enzyme target in infectious diseases and oncology . Structural analogs of this core have demonstrated potent and selective inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii , making them promising candidates for the development of antiparasitic agents . Furthermore, the tetrahydroquinazoline pharmacore is being actively investigated for its potential in molecular design of new antitubercular agents against multidrug-resistant strains of Mycobacterium tuberculosis , with high binding affinity predicted for essential bacterial enzymes like dihydrofolate reductase, pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . Its high inhibition activity against β-glucosidase also suggests a novel scaffold for developing therapeutics for diabetes . As a versatile building block, it can be further functionalized to create diverse libraries of pyrimidine-based compounds for screening against various biological targets . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in pharmaceutical development. For Research Use Only. Not for diagnostic or personal use.

Properties

CAS No.

102077-48-5

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2,6-diamino-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C8H12N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h4H,1-3,9H2,(H3,10,11,12,13)

InChI Key

MKWLSOULKFHRCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

α-Aminoamidine Reactions

A method reported in PMC (2022) utilizes α-aminoamidines reacting with bis-benzylidene cyclohexanones under mild conditions (pyridine, 100°C, 24 hours) to yield tetrahydroquinazolines. While this approach primarily targets 2,4-diamino derivatives, modifications to the starting amines or protecting groups could enable 2,6-diamino substitution.

Example Reaction Pathway :

  • Bis-benzylidene cyclohexanone reacts with α-aminoamidine.

  • Cyclization forms the tetrahydroquinazoline core.

  • Deprotection of Boc-protected intermediates (e.g., using HCl/MeOH) generates free amino groups.

Cyclocondensation of Anthranilic Acid Derivatives

Classical methods for quinazoline synthesis involve anthranilic acid derivatives. For example, Niementowski’s reaction fuses anthranilic acid with formamide, but adapting this to include amino groups at positions 2 and 6 requires tailored precursors.

Functionalization and Amino Group Introduction

Reductive Amination

A PubMed study (1995) details the synthesis of 6-substituted tetrahydroquinazolines via reductive amination of aldehyde intermediates with amines. Applying this to 2,6-diamino derivatives:

  • Intermediate preparation : Generate a 6-carboxaldehyde derivative (e.g., from Diels-Alder reactions).

  • Reductive amination : React with ammonia or primary amines to introduce amino groups at position 2 or 6.

Key Intermediate :

  • 2,4-Bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde (deprotected to yield free amines).

Protection/Deprotection Sequences

Acetamide Protection

A Journal of Heterocyclic Chemistry article (2000) synthesizes N-(4-oxocyclohexyl)acetamide derivatives, which undergo cyclization and deprotection to yield amino groups. Adaptation for 2,6-diamino compounds:

  • Protect amino groups : Acetamide or Boc protection during cyclization.

  • Deprotection : Use HCl/MeOH or acidic conditions to remove protecting groups.

Boc-Group Utilization

PMC research (2022) highlights Boc-protected intermediates (e.g., tert-butyl carbamates) for tetrahydroquinazoline synthesis. Cleavage with HCl yields free amines, enabling selective functionalization.

Physical and Chemical Data

PropertyValueSource
CAS Number 5457-04-5
Molecular Formula C₈H₁₃ClN₄O
Molecular Weight 216.668 g/mol
Boiling Point 376.5°C (760 mmHg)
Density 1.72 g/cm³

Synthetic Routes and Challenges

Optimized Cyclization Conditions

MethodReagents/ConditionsYield
α-Aminoamidine + DiarylidencyclohexanonePyridine, 100°C, 24 h47–80%
N-(4-Oxocyclohexyl)acetamideCyclohexane-1,4-dione ketal, HClN/A

Limitations and Opportunities

  • Positional Control : Achieving 2,6-diamino substitution requires precise directing groups or sequential functionalization.

  • Scalability : Boc deprotection (HCl/MeOH) is efficient but may require optimization for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the tetrahydroquinazolinone ring.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups at the amino positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

2,6-Diamino-4(3H)-pyrimidinone

Key Differences :

  • Structure: Unlike the bicyclic tetrahydroquinazolinone, 2,6-diamino-4(3H)-pyrimidinone (C₄H₅N₃O) is a monocyclic 6-membered pyrimidinone ring with amino groups at positions 2 and 6 .
  • Physicochemical Properties: Molecular Weight: ~111.1 g/mol (vs. 176.18 g/mol for the tetrahydroquinazolinone).
  • Applications: Pyrimidinones are often precursors in nucleoside synthesis or enzyme inhibitors (e.g., dihydrofolate reductase). The simpler structure may limit binding affinity compared to the larger quinazolinone scaffold .

2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Key Differences :

  • Substituents: This derivative features a trifluoromethylphenyl group at position 2, replacing the amino groups in the target compound .
  • In contrast, the amino groups in the target compound are electron-donating, increasing nucleophilicity.
  • Bioavailability: The CF₃ group improves lipophilicity (higher logP), favoring membrane permeability and metabolic stability, whereas the amino groups enhance water solubility and hydrogen-bonding interactions .

Coumarin-Fused Pyrimidinone Derivatives

Key Differences :

  • Structure : Compounds like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one () incorporate coumarin moieties, which confer fluorescence and UV activity .
  • Applications: Coumarin derivatives are often explored for photodynamic therapy or anticoagulant activity. The target compound’s amino groups may direct it toward nucleic acid interactions or enzyme inhibition (e.g., kinases) rather than optical applications .

Structural and Functional Analysis Table

Property 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one 2,6-Diamino-4(3H)-pyrimidinone 2-(4-(Trifluoromethyl)phenyl)-tetrahydroquinazolin-4(3H)-one Coumarin-Pyrimidinone Hybrids
Molecular Formula C₈H₈N₄O C₄H₅N₃O C₁₅H₁₃F₃N₂O Varies (e.g., C₂₈H₂₂N₆O₄)
Molecular Weight 176.18 g/mol ~111.1 g/mol ~310.28 g/mol >400 g/mol
Key Substituents 2,6-diamino 2,6-diamino 2-(trifluoromethylphenyl) Coumarin, tetrazole
Solubility Moderate (polar amino groups) High (smaller size) Low (hydrophobic CF₃) Low (bulky substituents)
Bioactivity Focus Enzyme inhibition, nucleic acid interactions Nucleoside analogs Kinase inhibitors, CNS targets Photodynamic agents

Biological Activity

2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structure features a quinazolinone core with amino groups at positions 2 and 6, alongside a tetrahydro configuration at positions 5 through 8. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical properties of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one are summarized in the following table:

PropertyValue
CAS Number 102077-48-5
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Boiling Point 376.5 °C
Density 1.72 g/cm³
Flash Point 181.5 °C

The biological activity of 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA II and hCA IX. These enzymes are crucial in various physiological processes and are implicated in cancer progression. Inhibitors of these enzymes can potentially serve as therapeutic agents in oncology .
  • Histamine Receptor Modulation : Recent studies have indicated that derivatives of this compound may act as selective antagonists for histamine H3 receptors (H3R), which are involved in neurotransmission and could be targeted for treating neurodegenerative diseases .

Antimicrobial Properties

Research has shown that compounds related to 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibit significant antimicrobial activity against various pathogens. For example:

  • Bacterial Inhibition : Studies demonstrated that certain derivatives possess potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Proliferation Inhibition : The compound displayed significant inhibition of cell proliferation in several cancer cell lines including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study highlighted the selective inhibition of hCA II by derivatives of this compound with Ki values ranging from 567.6 to 940.3 nM. These findings suggest potential applications in treating conditions like glaucoma and cancer .
  • Histamine H3 Receptor Antagonism : In a recent investigation into novel tetrahydroquinazolinamines, compounds similar to 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one were found to selectively antagonize H3 receptors with promising implications for neuropharmacology .

Q & A

Basic: What are the optimal synthetic routes for 2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via condensation reactions. A common method involves reacting 1,2-dihalogenated aromatic hydrocarbons with amines under alkaline conditions, with yields optimized by adjusting temperature (60–80°C), solvent choice (e.g., ethanol or acetonitrile), and catalyst presence (e.g., acetic acid) . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity. For example, refluxing in methanol with stoichiometric control of benzaldehyde derivatives can achieve yields >80% .

Basic: How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:
Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (e.g., DMSO-d6 solvent) to confirm hydrogen/carbon environments, as demonstrated by peaks at δ 3.90–8.18 ppm for analogous tetrahydroquinazolinones .
  • LCMS: To determine molecular weight (e.g., [M+H]+ = 283.25) and assess purity .
  • Melting Point Analysis: Compare observed values (e.g., 303–305°C) with literature to validate crystallinity .

Advanced: How can contradictions in reported biological activity data (e.g., neuroprotective vs. anti-inflammatory effects) be resolved?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. To address this:

  • Dose-Response Studies: Systematically test concentration ranges (e.g., 1–100 µM) across multiple cell lines .
  • Molecular Docking: Predict binding affinities to targets like neurotransmitter receptors (e.g., serotonin receptors) or enzymes (COX-2) to identify primary mechanisms .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50 values) while controlling for experimental conditions .

Advanced: What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Factorial Design: Vary substituents (e.g., amino groups, methyl/phenyl moieties) and measure effects on bioactivity using ANOVA to identify critical structural features .
  • Isosteric Replacements: Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and compare pharmacokinetic properties .
  • Computational SAR: Use COMSOL Multiphysics or Gaussian software to model electronic effects (e.g., HOMO-LUMO gaps) and correlate with experimental data .

Theoretical Framework: How can researchers link this compound’s activity to broader biological or chemical theories?

Methodological Answer:

  • Neurotransmitter Hypothesis: Align with theories of amine-mediated receptor modulation (e.g., GABAergic or dopaminergic pathways) by testing inhibition of neurotransmitter reuptake in vitro .
  • QSAR Models: Apply quantitative structure-activity relationship frameworks to predict bioavailability or toxicity based on logP and topological polar surface area (TPSA) .
  • Kinetic Theory: Study reaction kinetics (e.g., Arrhenius plots) during synthesis to refine mechanistic pathways .

Data Analysis: What statistical methods are recommended for interpreting spectral or bioassay data?

Methodological Answer:

  • Multivariate Analysis: Use PCA (Principal Component Analysis) to reduce dimensionality in spectral datasets (e.g., NMR/IR peaks) .
  • Dose-Response Curve Fitting: Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values from bioassay data .
  • Error Propagation Analysis: Quantify uncertainties in yield calculations using Monte Carlo simulations .

Advanced: How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems?

Methodological Answer:

  • Isotopic Labeling: Track reaction pathways using deuterated solvents or 15N-labeled amines to identify intermediates .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with protiated/deuterated substrates to infer rate-determining steps .
  • In Silico Modeling: Simulate transition states via DFT (Density Functional Theory) to map energy profiles for key reactions (e.g., ring-closing in tetrahydroquinazolinone formation) .

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